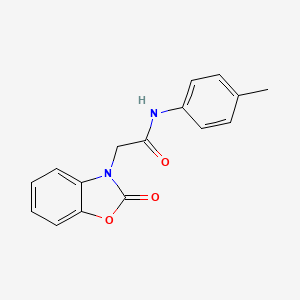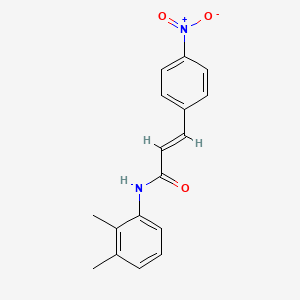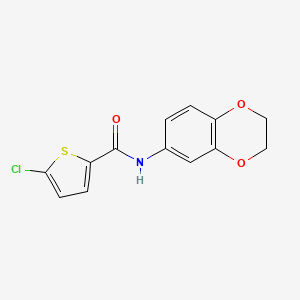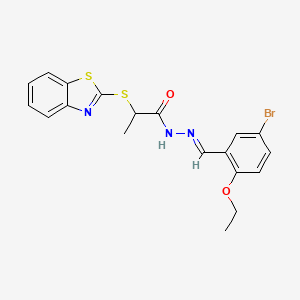
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEDA is a chiral diamine that is commonly used as a ligand in asymmetric catalysis and as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis involves the formation of a chelate complex with a metal catalyst, which then interacts with the substrate to facilitate the desired reaction. The chiral environment created by N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the complex leads to high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, as it is primarily used in laboratory settings. However, studies have shown that N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis is its high enantioselectivity, which can lead to the production of chiral compounds with high purity. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is its high cost compared to other chiral ligands.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine. One area of interest is the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts with improved enantioselectivity and efficiency in various reactions. Another area of research is the investigation of the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, particularly its potential as a therapeutic agent. Finally, there is potential for the application of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the synthesis of new pharmaceuticals and agrochemicals with improved properties and reduced environmental impact.
Conclusion:
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, or N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, is a chiral diamine with potential applications in various fields, including asymmetric catalysis and the synthesis of pharmaceuticals and agrochemicals. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, and N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has low toxicity, making it a promising candidate for further research. While there are limitations to using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, such as its high cost, there is potential for the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts and the investigation of its biochemical and physiological effects.
Métodos De Síntesis
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with ethylamine and formaldehyde, followed by a reductive amination reaction with dimethylamine. The resulting product is a mixture of diastereomers that can be separated through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral amines and amino acids. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, including hydrogenation, allylation, and Michael addition. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462877 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)


![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)

![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)